

An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Hydroxy-3-methoxybenzonitrile*

Cat. No.: *B1314107*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxybenzonitrile**, also known as o-Vanillonitrile. It details its chemical identity, physicochemical properties, and explores its relevance in scientific research, including a potential role in modulating cellular signaling pathways based on studies of structurally similar compounds.

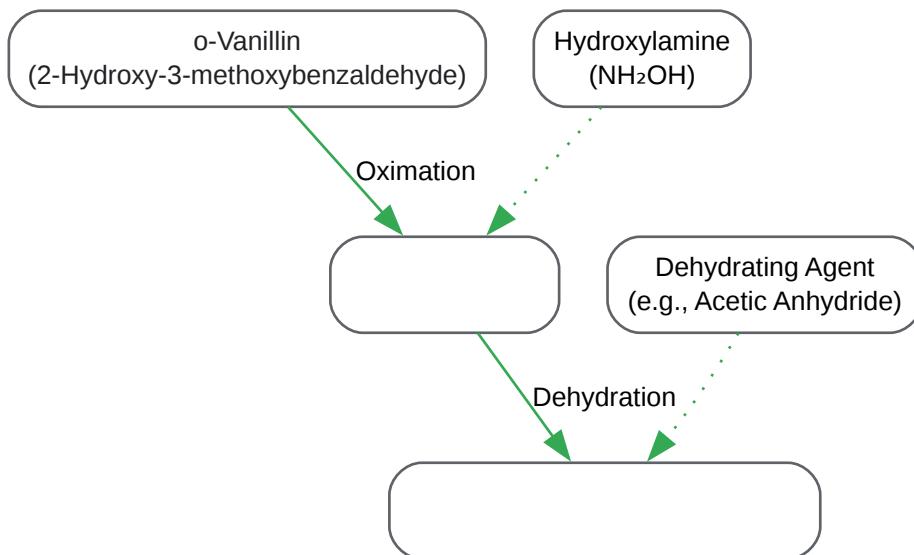
Chemical Identity and Synonyms

2-Hydroxy-3-methoxybenzonitrile is an aromatic organic compound. For clarity and comprehensive database searching, a compilation of its synonyms and identifiers is provided in the table below.

Identifier Type	Value
IUPAC Name	2-Hydroxy-3-methoxybenzonitrile
CAS Number	6812-16-4
Synonyms	o-Vanillonitrile, 2-Cyano-6-methoxyphenol, 3-Methoxy-2-hydroxybenzonitrile, Benzonitrile, 2-hydroxy-3-methoxy-
Molecular Formula	C ₈ H ₇ NO ₂
Molecular Weight	149.15 g/mol

Physicochemical Properties

Understanding the physicochemical properties of **2-Hydroxy-3-methoxybenzonitrile** is crucial for its application in research and development. The following table summarizes key properties.


Property	Value
Appearance	Solid
Purity	≥95% - 97.0% (typical)
Topological Polar Surface Area (TPSA)	53.25 Å ²
LogP	1.27248
Hydrogen Bond Acceptors	3
Hydrogen Bond Donors	1
Rotatable Bonds	1

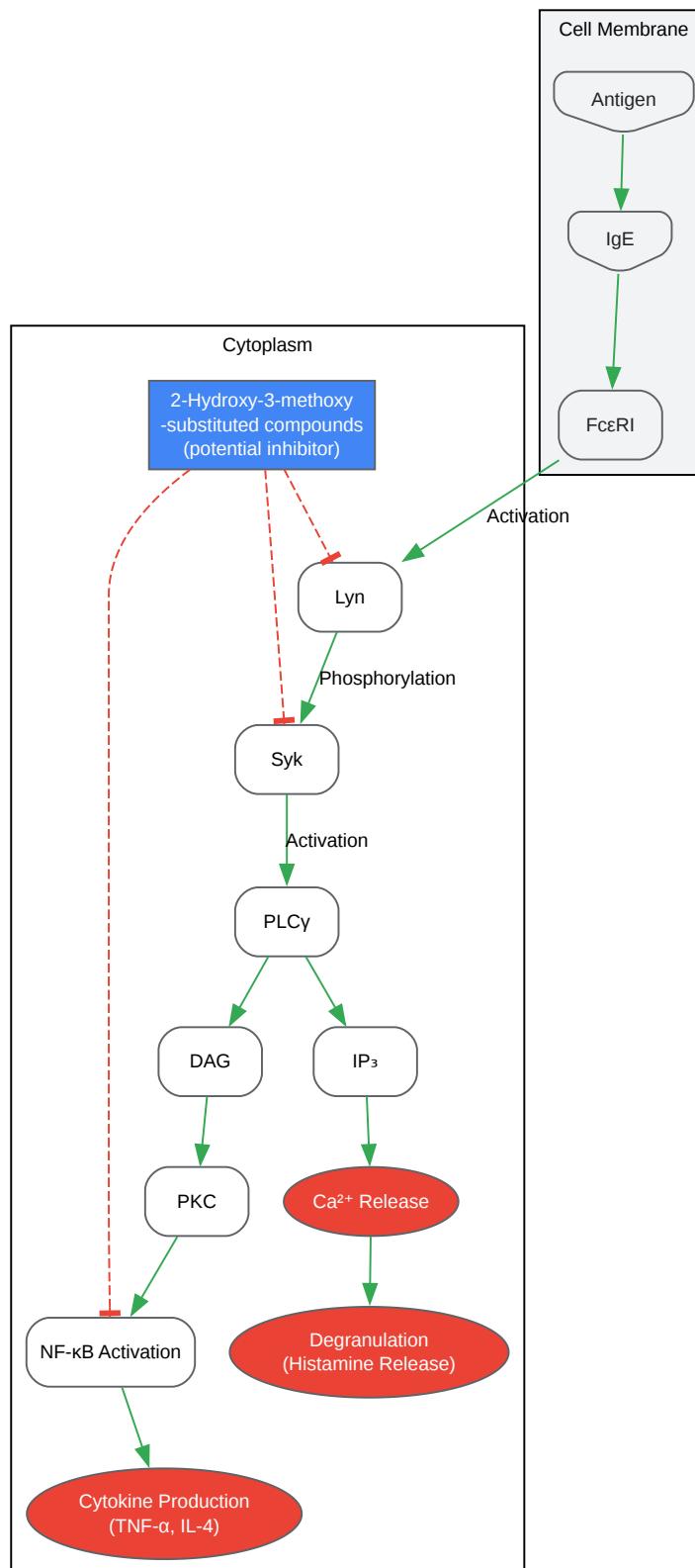
Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Hydroxy-3-methoxybenzonitrile** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of related compounds. A plausible synthetic route would involve the conversion of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). This transformation could

potentially be achieved through a two-step process: first, the conversion of the aldehyde to an oxime, followed by a dehydration reaction to yield the nitrile.

Conceptual Synthesis Workflow:

[Click to download full resolution via product page](#)


Caption: Conceptual workflow for the synthesis of **2-Hydroxy-3-methoxybenzonitrile**.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and mechanism of action of **2-Hydroxy-3-methoxybenzonitrile** are limited in publicly available research. However, studies on the structurally related compound, 2-hydroxy-3-methoxybenzoic acid, provide valuable insights into its potential biological effects. Research has shown that 2-hydroxy-3-methoxybenzoic acid can attenuate mast cell-mediated allergic reactions by modulating the Fc ϵ RI signaling pathway.^[1]

Mast cells play a pivotal role in the inflammatory and allergic responses. The aggregation of the high-affinity IgE receptor, Fc ϵ RI, on the surface of mast cells initiates a signaling cascade that leads to the release of inflammatory mediators. The study on 2-hydroxy-3-methoxybenzoic acid demonstrated its ability to suppress the degranulation of mast cells and the expression of pro-inflammatory cytokines by inhibiting the phosphorylation of key signaling proteins such as Lyn and Syk, as well as the nuclear translocation of NF- κ B.^[1]

Fc ϵ RI Signaling Pathway and Potential Inhibition by 2-Hydroxy-3-methoxy-substituted Compounds

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the Fc ϵ RI signaling pathway in mast cells.

Experimental Protocol: Mast Cell Degranulation Assay (Conceptual)

Based on protocols used for similar compounds, a conceptual method to assess the inhibitory effect of **2-Hydroxy-3-methoxybenzonitrile** on mast cell degranulation is outlined below.

Objective: To determine the effect of **2-Hydroxy-3-methoxybenzonitrile** on antigen-induced degranulation in RBL-2H3 mast cells.

Materials:

- RBL-2H3 cells
- DNP-specific IgE antibody
- DNP-HSA (antigen)
- **2-Hydroxy-3-methoxybenzonitrile**
- Tyrode's buffer
- p-Nitrophenyl-N-acetyl- β -D-glucosaminide (substrate for β -hexosaminidase)
- 96-well plates
- Spectrophotometer

Procedure:

- Cell Seeding: Seed RBL-2H3 cells in a 96-well plate and incubate overnight.
- Sensitization: Sensitize the cells with DNP-specific IgE antibody for 24 hours.
- Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

- Compound Treatment: Add varying concentrations of **2-Hydroxy-3-methoxybenzonitrile** to the wells and incubate for 1 hour.
- Antigen Challenge: Induce degranulation by adding DNP-HSA to the wells and incubate for 30 minutes.
- Supernatant Collection: Centrifuge the plate and collect the supernatant.
- β -Hexosaminidase Assay:
 - Add the supernatant to a new 96-well plate containing the p-Nitrophenyl-N-acetyl- β -D-glucosaminide substrate.
 - Incubate to allow for the enzymatic reaction.
 - Stop the reaction with a stop buffer.
- Data Analysis: Measure the absorbance at 405 nm. The percentage of β -hexosaminidase release is calculated relative to a positive control (antigen-stimulated cells without the compound) and a negative control (unstimulated cells).

Conclusion

2-Hydroxy-3-methoxybenzonitrile is a well-defined chemical entity with potential applications in scientific research, particularly in the fields of medicinal chemistry and drug development. While direct biological data is sparse, the activity of the closely related 2-hydroxy-3-methoxybenzoic acid suggests that this compound may possess anti-inflammatory and anti-allergic properties through the modulation of key signaling pathways. Further investigation into the synthesis and biological evaluation of **2-Hydroxy-3-methoxybenzonitrile** is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers interested in exploring this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxy-3-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314107#synonyms-for-2-hydroxy-3-methoxybenzonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com